

# Spectroscopic Profile of 3,5-Dimethyl-4-heptanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dimethyl-4-heptanol

Cat. No.: B092936

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the secondary alcohol **3,5-Dimethyl-4-heptanol** (CAS No. 19549-79-2, Formula: C<sub>9</sub>H<sub>20</sub>O).[1][2]

Aimed at researchers, scientists, and professionals in the field of drug development, this document presents quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided, alongside visualizations of the analytical workflow and molecular fragmentation patterns to facilitate a deeper understanding of the compound's structural characteristics.

## Molecular and Spectroscopic Overview

**3,5-Dimethyl-4-heptanol** is a nine-carbon alcohol with a molecular weight of approximately 144.25 g/mol.[1][2] Its structure is characterized by a heptane backbone with methyl groups at positions 3 and 5, and a hydroxyl group at position 4. The spectroscopic data presented herein provides a detailed fingerprint for the identification and characterization of this molecule.

## Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for **3,5-Dimethyl-4-heptanol**.

## Table 1: Mass Spectrometry Data

The mass spectrum of **3,5-Dimethyl-4-heptanol** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data reveals a fragmentation pattern characteristic of a secondary alcohol.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment                                           |
|----------------------------|------------------------|-------------------------------------------------------------|
| 43                         | 100                    | $[\text{C}_3\text{H}_7]^+$                                  |
| 57                         | 95                     | $[\text{C}_4\text{H}_9]^+$                                  |
| 71                         | 60                     | $[\text{C}_5\text{H}_{11}]^+$                               |
| 87                         | 55                     | $[\text{CH}_3\text{CH}(\text{OH})\text{CH}(\text{CH}_3)]^+$ |
| 111                        | 10                     | $[\text{M} - \text{H}_2\text{O} - \text{CH}_3]^+$           |
| 126                        | 5                      | $[\text{M} - \text{H}_2\text{O}]^+$                         |
| 144                        | <1                     | $[\text{M}]^+$ (Molecular Ion)                              |

Data is compiled from publicly available mass spectra and represents the most significant peaks.

## Table 2: $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                            |
|----------------------------------|--------------|-------------|---------------------------------------|
| ~3.4                             | m            | 1H          | H-4 (CHOH)                            |
| ~1.6                             | m            | 2H          | H-3, H-5                              |
| ~1.4                             | m            | 4H          | H-2, H-6                              |
| ~0.9                             | t            | 6H          | H-1, H-7                              |
| ~0.85                            | d            | 6H          | 3-CH <sub>3</sub> , 5-CH <sub>3</sub> |
| ~1.5                             | br s         | 1H          | -OH                                   |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.  
Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

### Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift ( $\delta$ , ppm) | Carbon Assignment                     |
|----------------------------------|---------------------------------------|
| ~78                              | C-4 (CHOH)                            |
| ~40                              | C-3, C-5                              |
| ~29                              | C-2, C-6                              |
| ~20                              | 3-CH <sub>3</sub> , 5-CH <sub>3</sub> |
| ~14                              | C-1, C-7                              |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

### Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum highlights the key functional groups present in **3,5-Dimethyl-4-heptanol**.

| Frequency (cm <sup>-1</sup> ) | Intensity     | Assignment                      |
|-------------------------------|---------------|---------------------------------|
| ~3350                         | Strong, Broad | O-H stretch (alcohol)           |
| ~2960, 2875                   | Strong        | C-H stretch (alkane)            |
| ~1465                         | Medium        | C-H bend (alkane)               |
| ~1110                         | Strong        | C-O stretch (secondary alcohol) |

Note: Frequencies are approximate and can vary based on the sampling method (e.g., neat, solution).

## Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data presented.

### Gas Chromatography-Mass Spectrometry (GC-MS)

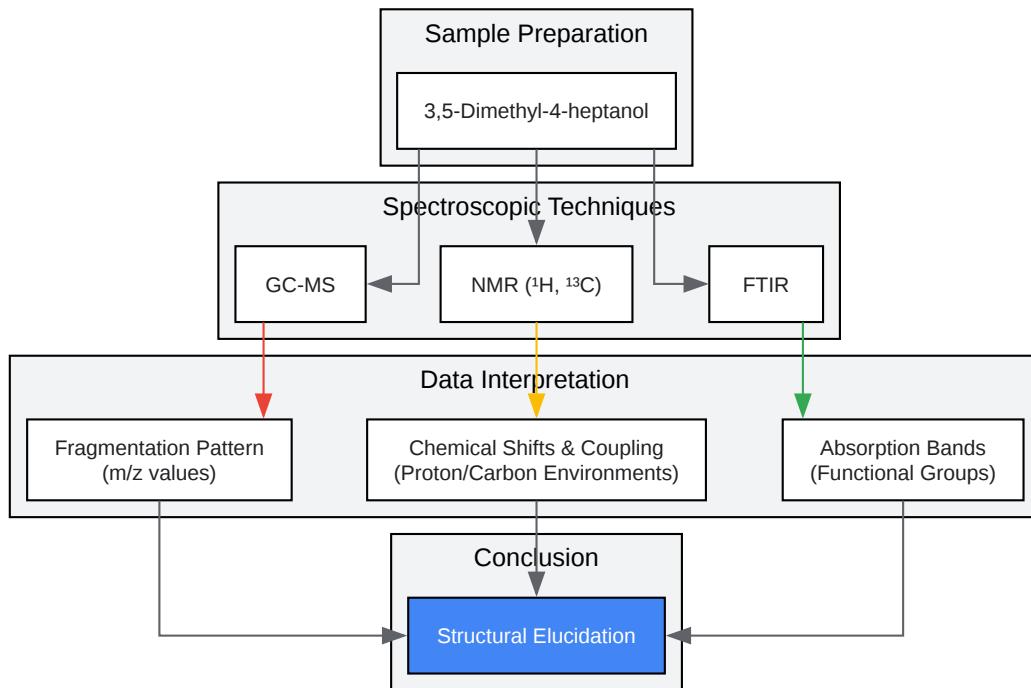
- Sample Preparation: A dilute solution of **3,5-Dimethyl-4-heptanol** is prepared in a volatile solvent such as dichloromethane or methanol.
- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Data Acquisition: Full scan mode.

## Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

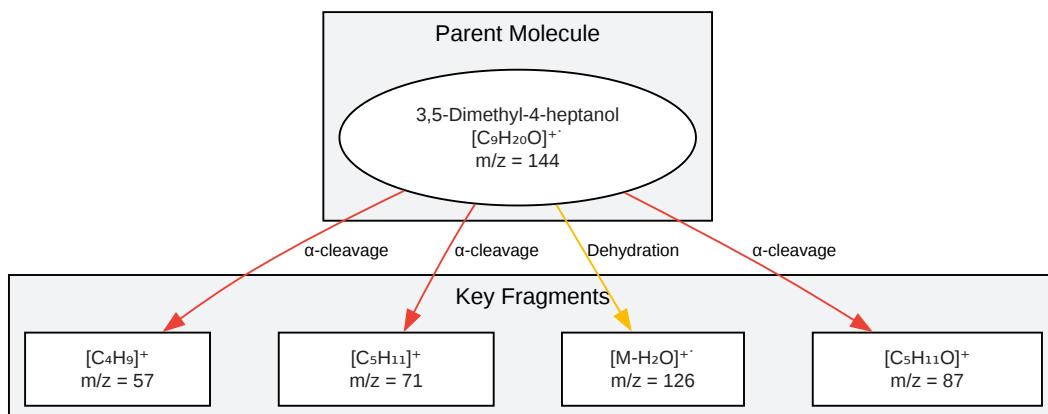
- Sample Preparation: Approximately 10-20 mg of **3,5-Dimethyl-4-heptanol** is dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 512-1024 (or more, depending on concentration).
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to TMS.

## Infrared (IR) Spectroscopy


- Sample Preparation: For Attenuated Total Reflectance (ATR) - FTIR, a single drop of neat **3,5-Dimethyl-4-heptanol** is placed directly onto the ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Visualizations


The following diagrams illustrate the spectroscopic analysis workflow and the molecular structure with its fragmentation pathways.

## Spectroscopic Analysis Workflow for 3,5-Dimethyl-4-heptanol

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation of 3,5-Dimethyl-4-heptanol

[Click to download full resolution via product page](#)

Caption: Predicted MS Fragmentation Pathways.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Heptanol, 3,5-dimethyl- [webbook.nist.gov]
- 2. 3,5-Dimethyl-4-heptanol | C<sub>9</sub>H<sub>20</sub>O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethyl-4-heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092936#spectroscopic-data-for-3-5-dimethyl-4-heptanol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)